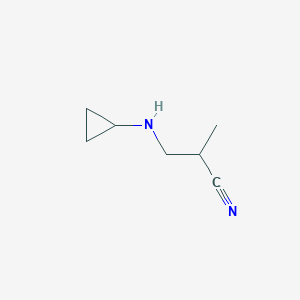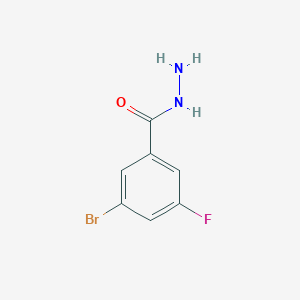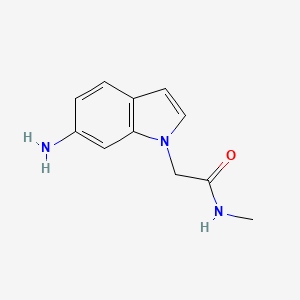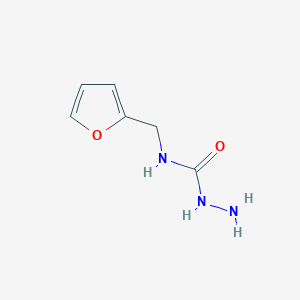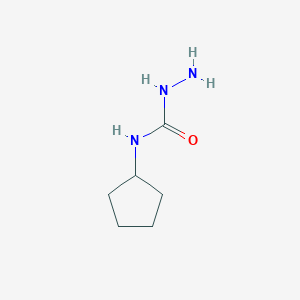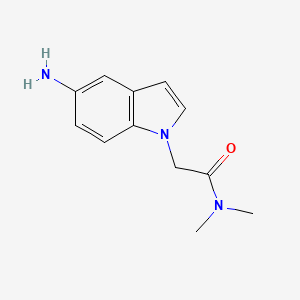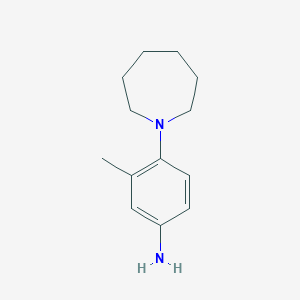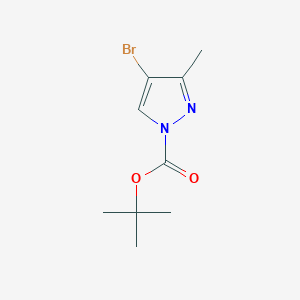
tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate
Descripción general
Descripción
“tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C9H13BrN2O2 . It is also known by other names such as “1-BOC-4-Bromo-3-methylpyrazole” and "1H-Pyrazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13BrN2O2/c1-6-7(10)5-12(11-6)8(13)14-9(2,3)4/h5H,1-4H3 . This indicates that the compound has a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The ring is substituted with a bromine atom at the 4th position and a methyl group at the 3rd position .
Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate” are not available, bromopyrazoles are known to react with titanium tetrachloride to afford binary adducts .
Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate” is 261.12 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 260.01604 g/mol . The topological polar surface area is 44.1 Ų .
Aplicaciones Científicas De Investigación
Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
Tert-butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate is a precursor in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids. The process involves acylation and subsequent reaction with alkyl hydrazines, yielding isomeric pyrazoles that can be separated to obtain the target compounds. These fluoroalkyl-substituted acids are significant due to their potential pharmacological properties (Iminov et al., 2015).
Novel Synthesis of Pyrazole Derivatives
A novel and efficient synthesis route has been developed for creating 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. This method features a selective Sandmeyer reaction and presents a more versatile approach to synthesizing these compounds, which are valuable intermediates for further chemical transformations (Bobko et al., 2012).
Antitumor Agents
Derivatives of tert-butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate have been explored for their antitumor properties. Specifically, methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates exhibited significant activity against a range of cancer cell lines, highlighting the compound's potential in developing new cancer treatments (Abonía et al., 2011).
Nonlinear Optical Studies
The compound 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, closely related to tert-butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate, has been synthesized and analyzed for its nonlinear optical properties. This study provides insights into the material's stability, intramolecular charge transfer, and potential applications in nonlinear optics (Tamer et al., 2016).
Carbon Dioxide Fixation
Research into the fixation of carbon dioxide and related small molecules has utilized derivatives of tert-butyl pyrazole compounds. These studies contribute to understanding and developing new methods for capturing and utilizing carbon dioxide, with implications for environmental sustainability (Theuergarten et al., 2012).
Safety And Hazards
Direcciones Futuras
While specific future directions for “tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate” are not available, pyrazole derivatives are a topic of ongoing research due to their diverse biological activities . Further studies could explore the potential applications of this compound in various fields, including medicinal chemistry.
Propiedades
IUPAC Name |
tert-butyl 4-bromo-3-methylpyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-6-7(10)5-12(11-6)8(13)14-9(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPOLTGTSAIHRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682067 | |
| Record name | tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate | |
CAS RN |
1021919-24-3 | |
| Record name | 1,1-Dimethylethyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1021919-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol](/img/structure/B1523169.png)
![1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1523170.png)
amine](/img/structure/B1523171.png)
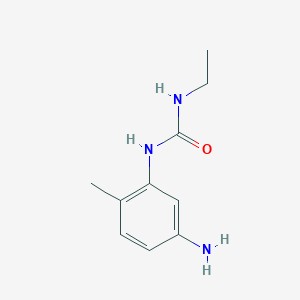
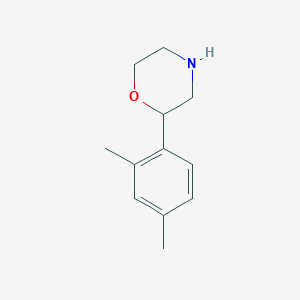
![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]ethan-1-ol](/img/structure/B1523180.png)
![3-[(4-Fluorophenyl)sulfanyl]propanamide](/img/structure/B1523181.png)
